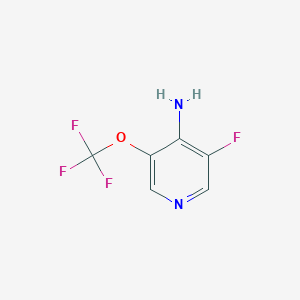

3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine

Beschreibung

Eigenschaften

Molekularformel |

C6H4F4N2O |

|---|---|

Molekulargewicht |

196.10 g/mol |

IUPAC-Name |

3-fluoro-5-(trifluoromethoxy)pyridin-4-amine |

InChI |

InChI=1S/C6H4F4N2O/c7-3-1-12-2-4(5(3)11)13-6(8,9)10/h1-2H,(H2,11,12) |

InChI-Schlüssel |

WWVWQMQJZHDKLO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C(=C(C=N1)F)N)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine typically involves multi-step reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyridine under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.

Oxidation and Reduction: The amine group can undergo oxidation to form nitroso or nitro derivatives, while reduction can convert it to an amine or imine.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can produce nitroso, nitro, amine, or imine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation

Wirkmechanismus

The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to target proteins, potentially leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions of fluorine and trifluoromethoxy groups critically influence electronic properties. Key comparisons include:

3-(Trifluoromethoxy)pyridin-4-amine (CAS 827586-90-3)

- Structure: Trifluoromethoxy at position 3, amino at position 4.

- Molecular Formula : C₆H₅F₃N₂O.

- Molecular Weight : 178.11 g/mol.

- Key Difference: Lacks the fluorine at position 5, reducing electron-withdrawing effects compared to the target compound. This may increase the basicity of the amino group .

2-(Trifluoromethoxy)pyridin-4-amine dihydrochloride (CAS 1707713-95-8)

- Structure: Trifluoromethoxy at position 2, amino at position 4.

- Molecular Formula : C₆H₆Cl₂F₃N₂O.

- Molecular Weight : 266.03 g/mol.

3-Fluoro-4-(trifluoromethyl)pyridin-2-amine (CAS 1227514-27-3)

- Structure: Fluorine at position 3, trifluoromethyl (-CF₃) at position 4, amino at position 2.

- Molecular Formula : C₆H₄F₄N₂.

- Molecular Weight : 196.11 g/mol.

- Key Difference : The trifluoromethyl group at position 4 (vs. trifluoromethoxy at position 5) increases steric bulk but reduces polarity, impacting solubility .

Biologische Aktivität

3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine is with a molecular weight of approximately 201.12 g/mol. The compound features a pyridine ring substituted at the 3 and 5 positions with fluorine and trifluoromethoxy groups, respectively. This unique substitution pattern is believed to influence its biological activity significantly.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₄N |

| Molecular Weight | 201.12 g/mol |

| IUPAC Name | 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine |

| LogP | 1.45 |

| pKa | 7.0 |

Antimicrobial Properties

Research suggests that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. The presence of the trifluoromethoxy group in 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine may enhance its lipophilicity and membrane permeability, potentially increasing its effectiveness against various pathogens . In vitro studies have shown promising results against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Potassium Channel Blockade

Similar to other fluorinated pyridine derivatives, this compound has been investigated for its ability to block voltage-gated potassium channels (Kv channels). These channels play crucial roles in neuronal excitability and muscle contraction. Studies have demonstrated that derivatives of pyridine can effectively inhibit Kv channels, suggesting that 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine may also possess this property . The mechanism involves binding to the channel's pore region, preventing potassium ion flow and thereby modulating cellular excitability.

Case Studies

- Potassium Channel Inhibition : A study evaluated the effects of various pyridine derivatives on Kv1.2 channels. Results indicated that modifications at the 5-position significantly influenced binding affinity and inhibitory potency. The introduction of trifluoromethoxy groups was linked to enhanced channel blockade compared to non-fluorinated analogs .

- Antimicrobial Efficacy : In a comparative study, 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine was tested against a panel of bacterial strains. Results demonstrated a minimum inhibitory concentration (MIC) lower than that of several standard antibiotics, highlighting its potential as a novel antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of 3-Fluoro-5-(trifluoromethoxy)pyridin-4-amine can be attributed to its unique structural features:

- Fluorine Substitution : The introduction of fluorine atoms increases the electron-withdrawing capacity, which can enhance the compound's interaction with biological targets.

- Trifluoromethoxy Group : This group not only increases lipophilicity but also may stabilize interactions with target proteins or enzymes through enhanced hydrogen bonding capabilities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.